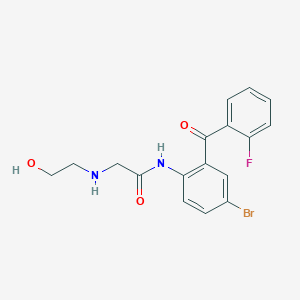
5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone, also known as 5-Bromo-2-Fluoro-2'-hydroxyethylaminoacetanilide, is an organic compound belonging to the class of phenones. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. The compound has been the subject of numerous scientific studies due to its potential applications in the medical, biotechnological and industrial fields.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone involves the reaction of 5-bromo-2-fluorobenzoyl chloride with 2-aminoethyl ethanolamine followed by acetylation with acetic anhydride and subsequent hydrolysis to obtain the final product.
Starting Materials
5-bromo-2-fluorobenzoyl chloride, 2-aminoethyl ethanolamine, acetic anhydride, sodium hydroxide, water, ethyl acetate
Reaction
Step 1: 5-bromo-2-fluorobenzoyl chloride is reacted with 2-aminoethyl ethanolamine in the presence of triethylamine to obtain 5-bromo-2-(2-hydroxyethylamino)benzophenone., Step 2: The obtained product is acetylated with acetic anhydride in the presence of pyridine to obtain 5-bromo-2-(2-hydroxyethylaminoacetylamino)benzophenone., Step 3: The acetylated product is hydrolyzed with sodium hydroxide in water to obtain the final product, 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone., Step 4: The final product is extracted with ethyl acetate and purified by recrystallization.
Mécanisme D'action
5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). The mechanism of action involves the binding of the compound to the active site of the enzyme, which prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandin H2. The inhibition of COX-2 by 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide is reversible and non-competitive.
Effets Biochimiques Et Physiologiques
The inhibition of the enzyme cyclooxygenase-2 (COX-2) by 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can reduce the production of inflammatory mediators such as prostaglandin E2 and thromboxane B2. In vivo studies have shown that the compound can reduce inflammation and pain in animal models. In addition, 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been shown to reduce the production of reactive oxygen species in cells, which may have beneficial effects on cellular health.
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has several advantages and limitations for laboratory experiments. One advantage of the compound is that it is relatively stable in solution and can be stored for extended periods of time. In addition, the compound is soluble in organic solvents, which makes it easier to handle and manipulate in the laboratory. However, the compound is not very soluble in water, which can limit its use in certain experiments. In addition, the compound is not very stable at high temperatures, which can limit its use in certain experiments.
Orientations Futures
The potential applications of 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylam
Applications De Recherche Scientifique
5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been studied for its potential applications in the medical, biotechnological and industrial fields. In the medical field, 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been studied for its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In the biotechnological field, 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been studied for its potential to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA. In the industrial field, 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been studied for its potential to inhibit the activity of the enzyme lipoxygenase (LOX), which is involved in the production of volatile organic compounds.
Propriétés
IUPAC Name |
N-[4-bromo-2-(2-fluorobenzoyl)phenyl]-2-(2-hydroxyethylamino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O3/c18-11-5-6-15(21-16(23)10-20-7-8-22)13(9-11)17(24)12-3-1-2-4-14(12)19/h1-6,9,20,22H,7-8,10H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGPOQZBBMNCKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CNCCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40519828 |
Source


|
| Record name | N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]-N~2~-(2-hydroxyethyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40519828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone | |
CAS RN |
71980-88-6 |
Source


|
| Record name | N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]-N~2~-(2-hydroxyethyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40519828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


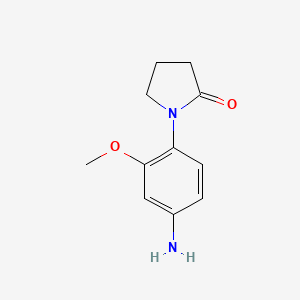
![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)
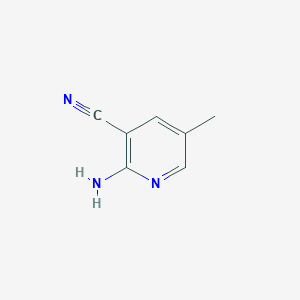

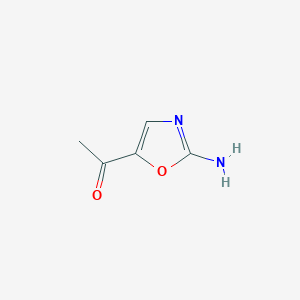
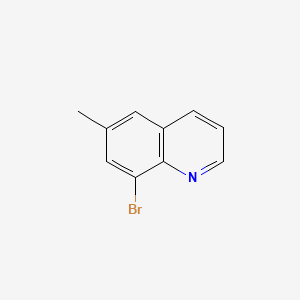


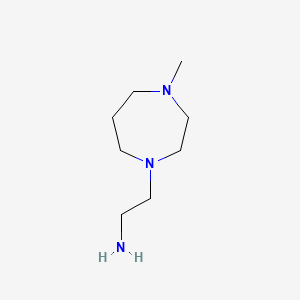

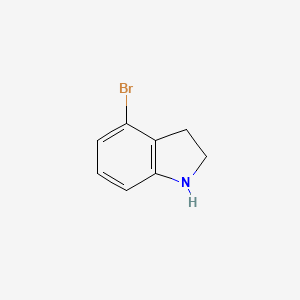
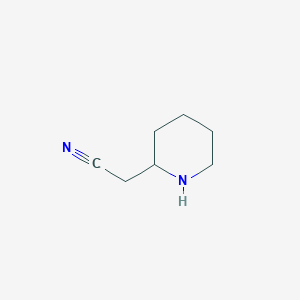
![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)